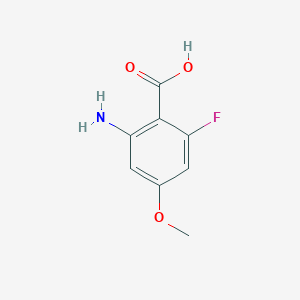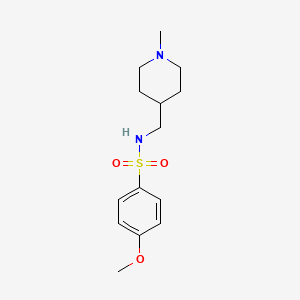
N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide, also known as BPOC, is a chemical compound that has been widely used in scientific research. BPOC is a potent and selective inhibitor of the enzyme protein kinase B (PKB), which plays a crucial role in various cellular processes, including cell growth, survival, and metabolism.
Mecanismo De Acción
N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide inhibits PKB by binding to the enzyme's active site, preventing its activation and subsequent downstream signaling. PKB is a critical mediator of various cellular processes, including cell growth, survival, and metabolism. By inhibiting PKB, this compound disrupts these processes, leading to cell death or reduced cell proliferation.
Biochemical and Physiological Effects:
This compound's inhibition of PKB has various biochemical and physiological effects, depending on the cell type and context. In cancer cells, this compound induces cell death and inhibits tumor growth. In metabolic disorders, this compound improves glucose metabolism and insulin sensitivity, leading to better blood glucose control. In neurological diseases, this compound has been shown to reduce neuroinflammation and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide's selectivity and potency make it a valuable tool for studying PKB's role in various cellular processes. However, its high cost and limited availability can be a limitation for some labs. Additionally, this compound's effects can vary depending on the cell type and context, making it essential to use caution when interpreting results.
Direcciones Futuras
There are several future directions for N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide research, including its potential use as a cancer treatment, its role in metabolic disorders, and its effects on neurological diseases. Additionally, further studies are needed to understand the long-term effects of this compound and its potential side effects. Furthermore, the development of more potent and selective PKB inhibitors could lead to improved treatments for various diseases.
Conclusion:
In conclusion, this compound is a valuable tool for studying PKB's role in various cellular processes. Its selectivity and potency make it a promising drug candidate for cancer treatment, metabolic disorders, and neurological diseases. However, further studies are needed to fully understand its effects and potential side effects. The development of more potent and selective PKB inhibitors could lead to improved treatments for various diseases.
Métodos De Síntesis
The synthesis of N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide involves the reaction of 5-bromopyrimidine-2-carboxylic acid with benzylamine to form the corresponding benzylamide. The benzylamide is then reacted with 4-(2-chloroethyl)morpholine hydrochloride to yield the desired this compound compound. The synthesis of this compound is a multi-step process that requires careful attention to detail and high purity reagents to ensure the final product's quality.
Aplicaciones Científicas De Investigación
N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide has been used in various scientific research applications, including cancer research, metabolic disorders, and neurological diseases. This compound's ability to inhibit PKB makes it a promising drug candidate for cancer treatment, as PKB is often overexpressed in cancer cells, leading to uncontrolled cell growth and survival. This compound has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for metabolic disorders such as type 2 diabetes. In addition, this compound has been used to study the role of PKB in neurological diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c18-14-11-19-16(20-12-14)24-15-6-8-22(9-7-15)17(23)21-10-13-4-2-1-3-5-13/h1-5,11-12,15H,6-10H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPMKYSRZSXJNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)C(=O)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2388604.png)
![N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2388605.png)
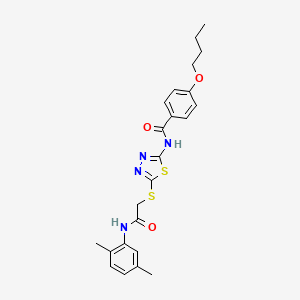
![2-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2388608.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2388609.png)
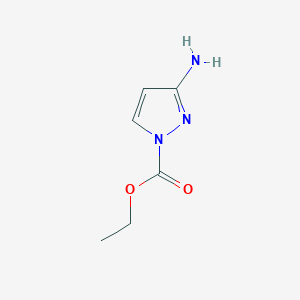
![N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide](/img/structure/B2388613.png)

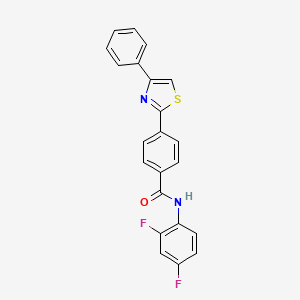
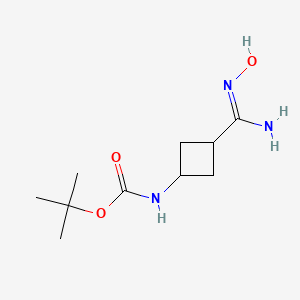

![N-(3-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2388621.png)
